2,6-Dimethylbenzene-1,4-diamine dihydrochloride

Catalog No.
S674838
CAS No.
56496-89-0
M.F
C8H14Cl2N2
M. Wt
209.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dimethylbenzene-1,4-diamine dihydrochloride

CAS Number

56496-89-0

Product Name

2,6-Dimethylbenzene-1,4-diamine dihydrochloride

IUPAC Name

2,6-dimethylbenzene-1,4-diamine;dihydrochloride

Molecular Formula

C8H14Cl2N2

Molecular Weight

209.11 g/mol

InChI

InChI=1S/C8H12N2.2ClH/c1-5-3-7(9)4-6(2)8(5)10;;/h3-4H,9-10H2,1-2H3;2*1H

InChI Key

IALKJCXEPFRYML-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1N)C)N.Cl.Cl

Canonical SMILES

CC1=CC(=CC(=C1N)C)N.Cl.Cl
  • Chemical Intermediate: Due to its structure containing aromatic rings and amine groups, 2,6-Dimethylbenzene-1,4-diamine dihydrochloride has the potential to be a useful intermediate in the synthesis of various organic molecules. However, specific examples of its use in research publications are not readily available.
  • Potential for Material Science Applications: The presence of aromatic rings and amine functionalities suggests potential applications in material science. Aromatic diamines can be used as building blocks for polymers or components in supramolecular assemblies. However, further research is needed to explore this possibility for 2,6-Dimethylbenzene-1,4-diamine dihydrochloride.

Difficulties in Research Information Retrieval:

  • Limited Commercial Availability: Information about the use of 2,6-Dimethylbenzene-1,4-diamine dihydrochloride in research might be limited due to its potentially niche use and lack of widespread commercial availability.
  • Recent discovery: PubChem, a database of chemical information, lists the compound but does not reference any scientific publications utilizing it []. This suggests 2,6-Dimethylbenzene-1,4-diamine dihydrochloride might be a recently discovered compound, and research applications are still being explored.

2,6-Dimethylbenzene-1,4-diamine dihydrochloride, also known as 2,6-dimethyl-1,4-phenylenediamine dihydrochloride, is a chemical compound with the molecular formula C8H14Cl2N2 and a molecular weight of 209.11 g/mol. This compound is characterized by two methyl groups and two amine groups attached to a benzene ring, specifically at the 2 and 6 positions for the methyl groups and the 1 and 4 positions for the amine groups. It is commonly utilized in various scientific and industrial applications due to its unique chemical properties and structural characteristics .

  • Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
  • Reduction: It can be reduced further to yield different amine derivatives.
  • Substitution: The amine groups can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate and hydrogen peroxide are common oxidizing agents.
  • Reduction: Iron and hydrochloric acid are typically used as reducing agents.
  • Substitution: Acyl chlorides or alkyl halides are employed in substitution reactions.

Major Products

  • Oxidation: Quinones and other oxidized derivatives.
  • Reduction: Various amine derivatives.
  • Substitution: Acylated or alkylated products.

The biological activity of 2,6-dimethylbenzene-1,4-diamine dihydrochloride is significant in biochemical research. Its amine groups enable it to form hydrogen bonds with various molecular targets, including enzymes and receptors. This interaction can influence biochemical pathways, making it useful in studying enzyme interactions and biochemical assays .

Synthetic Routes

The synthesis of 2,6-dimethylbenzene-1,4-diamine dihydrochloride typically involves the following steps:

  • Nitration: The compound begins with the nitration of 2,6-dimethylaniline to introduce nitro groups into the benzene ring.
  • Reduction: The nitro groups are subsequently reduced to amine groups using reducing agents such as iron and hydrochloric acid.
  • Formation of Dihydrochloride Salt: The resulting diamine is treated with hydrochloric acid to produce the dihydrochloride salt .

Industrial Production Methods

In industrial settings, production follows similar synthetic routes but on a larger scale. This involves large reactors and precise control of reaction conditions to ensure high yield and purity. Purification steps like recrystallization are also implemented to remove impurities.

2,6-Dimethylbenzene-1,4-diamine dihydrochloride has diverse applications:

  • Chemistry: Used as a building block in synthesizing complex organic molecules.
  • Biology: Employed in studying enzyme interactions and as a substrate in biochemical assays.
  • Industry: Utilized in producing dyes, pigments, and other industrial chemicals .

Studies on the interactions of 2,6-dimethylbenzene-1,4-diamine dihydrochloride with biological molecules have shown its potential role in modulating enzyme activity. Its ability to form hydrogen bonds allows it to influence various cellular processes through specific molecular interactions. This makes it a valuable compound for research in pharmacology and biochemistry .

Similar Compounds

  • 2,4-Dimethylbenzene-1,3-diamine dihydrochloride
  • 2,5-Dimethylbenzene-1,4-diamine dihydrochloride
  • 2,6-Dimethylbenzene-1,3-diamine dihydrochloride

Uniqueness

The uniqueness of 2,6-dimethylbenzene-1,4-diamine dihydrochloride lies in the specific positioning of its methyl and amine groups. This arrangement confers distinct chemical properties and reactivity that may not be present in other similar compounds. These unique characteristics make it particularly valuable in applications where other compounds may not perform as effectively .

UNII

G48Y47YN2O

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

56496-89-0

Wikipedia

2,6-dimethyl-p-phenylenediamine dihydrochloride

Dates

Last modified: 08-15-2023

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